3-(5-bromothiophene-2-carbonyl)oxolane
Description
Properties
CAS No. |
1251236-94-8 |
|---|---|
Molecular Formula |
C9H9BrO2S |
Molecular Weight |
261.1 |
Purity |
85 |
Origin of Product |
United States |
Synthetic Methodologies for 3 5 Bromothiophene 2 Carbonyl Oxolane and Analogous Structures
Precursor Synthesis Strategies
The efficient construction of the target molecule is predicated on the successful synthesis of its two primary building blocks: the 5-bromothiophene-2-carboxylic acid moiety and a suitably functionalized oxolane intermediate.
5-Bromothiophene-2-carboxylic acid serves as a fundamental precursor. A common route to this compound is the selective bromination of thiophene-2-carboxylic acid at the 5-position. This reaction typically utilizes brominating agents like N-bromosuccinimide (NBS) or bromine, often in the presence of a catalyst.
Once obtained, 5-bromothiophene-2-carboxylic acid can be converted into more reactive derivatives suitable for acylation or coupling reactions. Key derivatives include acyl chlorides and esters. sigmaaldrich.com For instance, 5-bromothiophene-2-carbonyl chloride can be prepared for use in Friedel-Crafts acylation reactions. Alternatively, the carboxylic acid can undergo esterification. A notable example is the Steglich esterification, where the acid is reacted with an alcohol in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method has been used to synthesize various esters, including pentyl and phenethyl 5-bromothiophene-2-carboxylate, with good yields. nih.gov
Table 1: Synthesis of 5-Bromothiophene-2-carboxylate Esters
| Reactant 1 | Reactant 2 (Alcohol) | Reagents | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromothiophene-2-carboxylic Acid | Amyl Alcohol | DCC, DMAP | DCM | Pentyl 5-bromothiophene-2-carboxylate | 75% | nih.gov |
| 5-Bromothiophene-2-carboxylic Acid | 2-Phenylethanol | DCC, DMAP | - | Phenethyl 5-bromothiophene-2-carboxylate | 71% | nih.gov |
The oxolane (tetrahydrofuran) ring is a common structural motif in many biologically active compounds. nih.govchemicalbook.com Its synthesis can be achieved through various methods, depending on the desired substitution pattern.
A prevalent strategy involves the cyclization of linear precursors. For example, the acid-catalyzed dehydration of 1,4-butanediol (B3395766) is a primary industrial method for producing unsubstituted tetrahydrofuran (B95107). chemicalbook.com For substituted oxolanes, intramolecular SN2 reactions are frequently employed. nih.gov This typically involves a diol where one hydroxyl group is converted into a good leaving group (e.g., a tosylate), which is then displaced by the remaining hydroxyl group to close the ring. acs.org
Another approach begins with readily available chiral starting materials, such as sugars. For instance, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol has been synthesized from 2-deoxy-D-ribose through a two-step process of reduction followed by acid-catalyzed dehydration and cyclization. nih.gov The synthesis of oxetan-3-one, a key building block for 3-substituted oxetanes, has been achieved via intramolecular cyclization of a dihydroxyacetone derivative. acs.org The formation of the oxolane ring can also be accomplished through the ring expansion of oxetanes. chemicalbook.com
Formation of the 3-(5-bromothiophene-2-carbonyl)oxolane Framework
The final assembly of the target molecule involves creating the ketone linkage between the thiophene (B33073) and oxolane rings. This is typically achieved through acylation reactions or by constructing the oxolane ring onto a pre-existing thiophene-containing structure.
Friedel-Crafts acylation is a cornerstone of thiophene chemistry, allowing for the introduction of acyl groups onto the aromatic ring. numberanalytics.comstackexchange.com The reaction of thiophene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZnCl₂) or a strong protic acid leads to the formation of an acylthiophene. acs.orggoogle.comacs.org
The acylation of unsubstituted thiophene shows high regioselectivity for the 2-position over the 3-position. stackexchange.com This preference is explained by the greater stability of the cationic intermediate formed during attack at the 2-position, which can be described by more resonance structures. stackexchange.com To form this compound, a plausible route would involve a Friedel-Crafts-type reaction between a 5-bromothiophene-2-carbonyl derivative (like the acyl chloride) and a suitable oxolane precursor.
Table 2: Catalysts in Friedel-Crafts Acylation of Thiophenes
| Catalyst Type | Examples | Acylating Agent | Key Feature | Reference |
|---|---|---|---|---|
| Lewis Acids | AlCl₃, SnCl₄, TiCl₄, ZnCl₂ | Acyl Halides, Anhydrides | Traditional and effective catalysts for acylation. | google.comacs.org |
| Protic Acids | Phosphoric Acid | Acetic Anhydride | Can provide high yields of 2-acetylthiophene. | acs.org |
| Solid Acid Catalysts | 12-Tungstophosphoric acid on ZrO₂ | Acetyl Chloride | Offer environmental benefits and reusability. | chemijournal.com |
In an alternative synthetic strategy, the oxolane ring can be constructed after the thiophene portion is already in place. For example, an appropriately substituted thiophene derivative bearing a side chain capable of cyclization could be used. Intramolecular cyclization reactions, such as an intramolecular aldol (B89426) reaction or radical cyclization, can be powerful tools for forming cyclic structures. acs.orgresearchgate.net A synthesis could be designed where a precursor containing the 5-bromothiophene-2-carbonyl moiety and a linear four-carbon chain with appropriate functional groups is cyclized to form the oxolane ring in a late-stage step.
Advanced Coupling Reactions in the Synthesis of Derivatives
To create derivatives of this compound, particularly by modifying the thiophene ring, advanced coupling reactions are indispensable. The bromine atom at the 5-position of the thiophene ring is ideally situated for such transformations.
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for forming carbon-carbon bonds in thiophene chemistry. nih.gov It involves the reaction of the bromothiophene derivative with an arylboronic acid in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base. nih.govresearchgate.net This reaction is highly efficient for producing a diverse array of 5-arylthiophene derivatives from 5-bromothiophene precursors, with reported yields often being moderate to good. nih.govnih.gov Other palladium-catalyzed reactions, such as the Stille and Kumada couplings, also serve as powerful tools for the functionalization of thiophenes. numberanalytics.comnih.gov
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Stille)
Palladium-catalyzed reactions are among the most robust and versatile tools in synthetic organic chemistry for constructing C-C bonds. The Suzuki-Miyaura and Stille couplings are particularly prominent for their functional group tolerance and effectiveness in coupling aryl halides, such as brominated thiophenes.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, with significant applications in academia and industry for producing polymers, fine chemicals, and pharmaceuticals. rsc.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. rsc.orgyoutube.com For substrates like this compound, the brominated thiophene ring serves as an excellent electrophilic partner for such couplings.
The reaction has been successfully applied to various brominated heterocyclic systems. For instance, conditions have been developed for the palladium-catalyzed cross-coupling of 3-bromo-2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates, demonstrating the feasibility of coupling brominated rings with a variety of partners. nih.gov This methodology allows for the synthesis of complex molecules with high functional group tolerance. nih.govnih.gov The reaction of 2,3,4,5-tetrabromofuran has shown that Suzuki-Miyaura reactions can proceed with site-selectivity, enabling the synthesis of specific mono- and diarylfurans that are otherwise difficult to access. rsc.org
A typical catalytic cycle for the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl bromide (e.g., the bromothiophene derivative) to a Pd(0) catalyst. This is followed by transmetalation with the organoboron reagent in the presence of a base, and concludes with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. A variety of palladium sources, such as Pd(PPh₃)₄ or pre-catalysts like Pd₂(dba)₃ combined with suitable phosphine (B1218219) ligands, can be employed. youtube.com
A modified protocol for palladium-catalyzed coupling of aryl iodides with boronic acids has been developed using copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a mediator, which allows the reaction to proceed at room temperature without a base. nih.gov This approach is particularly useful for substrates containing base-sensitive functional groups. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Aryl Halides
| Electrophile | Nucleophile | Catalyst System | Base/Additive | Solvent | Temperature | Reference |
| Brominated 2,1-Borazaronaphthalene | Potassium Alkenyltrifluoroborate | Pd(dppf)Cl₂ | K₂CO₃ or CsF | Toluene/H₂O | 60 °C | nih.gov |
| Bromo-corrole | Phenylboronic acid | SPhos/Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 80 °C | nih.gov |
| Aryl Iodide | Arylboronic Acid | Pd(PPh₃)₄ | Copper(I) thiophene-2-carboxylate (CuTC) | THF | Room Temp. | nih.gov |
| 2,3,4,5-Tetrabromofuran | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C | rsc.org |
The Stille reaction provides another highly effective palladium-catalyzed method for C-C bond formation, involving the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. wikipedia.orglibretexts.org A key advantage of the Stille coupling is the stability of organostannane reagents and their tolerance to a wide range of functional groups, which makes them suitable for the synthesis of complex molecules and polymers. wiley-vch.deorganic-chemistry.org
This methodology is particularly valuable for creating oligomeric and polymeric structures based on thiophene units. For example, Stille polycondensation, which uses a ditin monomer and a dihalide monomer, has been employed to synthesize conjugated polymers like polythiophenes. wiley-vch.de The reaction mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwiley-vch.de The transmetalation step is believed to occur through an associative mechanism where the organostannane coordinates to the palladium center. wikipedia.org
While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds used. organic-chemistry.org Despite this, its versatility in coupling sp²-hybridized carbons, such as those in vinyl and aryl groups, makes it a cornerstone for synthesizing extended conjugated systems. wikipedia.orgwiley-vch.de For instance, it has been used in the synthesis of oligofluorene-thiophene derivatives for applications in organic electronics. acs.org
Copper-Catalyzed Coupling Approaches
Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, represent a cost-effective alternative to palladium-based systems for forming carbon-heteroatom and, in some cases, carbon-carbon bonds. These methods are particularly useful for coupling aryl halides with nucleophiles.
While palladium is more common for C-C bond formation, copper catalysis is well-established for creating C-S and C-O bonds with aryl halides. For example, a ligand-free system using copper(I) iodide has been developed for the C-S coupling of aryl iodides with thiols. uu.nl Similarly, efficient copper-catalyzed C-O cross-coupling between aryl bromides and aliphatic diols has been achieved using CuCl₂ without any additional ligands. rsc.org In this protocol, the diol itself can function as a reactant, ligand, and solvent. rsc.org
More recent developments have shown that copper catalysts can also facilitate C-C bond formation. A domino copper-catalyzed protocol has been developed for the synthesis of unsymmetric dibenzo[d,d′]thieno[2,3-b;4,5-b′]dithiophenes from 1-(bromoethynyl)-2-chlorobenzene, showcasing the potential of copper in constructing complex thiophene-containing systems through a cascade process. acs.org These reactions often benefit from being performed under ambient conditions with inexpensive catalysts. acs.org
Nickel-Catalyzed Cross-Coupling with Grignard Reagents
Nickel-catalyzed cross-coupling reactions, particularly the Kumada coupling, offer a powerful method for forming C-C bonds between organic halides and Grignard reagents (organomagnesium halides). This approach is highly effective for coupling aryl halides, including bromothiophenes, with a range of alkyl or aryl Grignard reagents.
The reaction was first reported in 1972 and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, similar to palladium-catalyzed processes. Nickel catalysts such as NiCl₂ or Ni(acac)₂ are often used. nih.gov A significant advancement in this area is the use of 1,3-butadiene (B125203) as an additive, which has been shown to dramatically improve the efficiency of the cross-coupling of alkyl halides with Grignard reagents, allowing the reaction to proceed under mild conditions. nih.gov
This methodology has been extended to challenging substrates like aryl fluorides and chlorides. organic-chemistry.org The use of specific triarylphosphine ligands can create a synergistic effect between nickel and magnesium, accelerating the reaction and enabling the coupling of typically less reactive aryl halides. organic-chemistry.org Mechanistic studies suggest that the reaction can proceed through the formation of anionic nickel complexes. rsc.org The Kumada coupling was instrumental in the first planned synthesis of polythiophene and later in the creation of the first regioregular poly(3-alkylthiophene). wiley-vch.de
Table 2: Overview of Nickel-Catalyzed Cross-Coupling Reactions
| Substrate | Reagent | Catalyst/Ligand | Key Feature | Reference |
| Alkyl Halides | Alkyl/Aryl Grignard | NiCl₂ / 1,3-Butadiene | Diene additive enhances efficiency | nih.gov |
| Aryl Fluorides/Chlorides | Grignard Reagents | Ni catalyst / Triarylphosphine ligand | Bimetallic cooperation accelerates reaction | organic-chemistry.org |
| Bromophenols (on solid support) | Grignard Reagents | Ni(0) catalyst | Application in solid-phase synthesis | nih.gov |
Carbonyl-Centric Transformations
Beyond the formation of the core carbon skeleton, transformations involving the carbonyl group are crucial for synthesizing derivatives and more complex structures.
Claisen–Schmidt Condensation in Analogous Systems
The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction that forms α,β-unsaturated ketones, commonly known as chalcones, by condensing an aromatic ketone with an aromatic aldehyde. scispace.comjetir.org This reaction is fundamental in synthesizing a vast array of compounds and is directly applicable to systems analogous to this compound, where the thiophene ketone can react with various aldehydes. researchgate.net
The general procedure involves reacting the ketone and aldehyde in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. researchgate.netnih.gov The reaction's efficiency can vary based on the specific reactants and conditions. researchgate.net Acid catalysis is also an option and can be advantageous when dealing with hydroxyl-containing compounds, as it may not require protection of the hydroxyl groups. saudijournals.com
The resulting α,β-unsaturated carbonyl system is a key pharmacophore in many biologically active molecules and serves as a versatile intermediate for further synthetic modifications. jetir.orgsaudijournals.com For example, thiophene-containing chalcone (B49325) derivatives have been synthesized using this method and subsequently evaluated for various activities. researchgate.net
Nucleophilic Additions and Condensation Reactions
Nucleophilic addition and condensation reactions represent a fundamental approach to the synthesis of ketones like this compound. These reactions typically involve the attack of a nucleophile on an electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond.
One potential pathway involves the reaction of a suitable thiophene-based nucleophile with an oxolane-derived electrophile. For instance, a Grignard reagent or an organolithium species derived from a 2,5-disubstituted thiophene could be reacted with an appropriate oxolane-3-carbonyl derivative. The general principle of nucleophilic addition of organolithium reagents to carbonyl compounds, such as aldehydes and ketones, is a well-established method for forming alcohol intermediates, which can then be oxidized to the desired ketone. wikipedia.orgmasterorganicchemistry.com
Alternatively, condensation reactions can be employed. For example, a reaction analogous to a Claisen-Schmidt condensation could be envisioned, where an enolate derived from an oxolane derivative reacts with a 5-bromothiophene-2-carbonyl derivative. Another approach involves the use of propylphosphonic acid cyclic anhydride (T3P) as a promoter for the condensation of NH-heterocycles with ketones, a method that could potentially be adapted for the synthesis of related structures. nih.gov
Table 1: Examples of Nucleophilic Addition and Condensation Reactions for Ketone Synthesis
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |
| Organolithium Reagent (RLi) | Aldehyde/Ketone | Alcohol (Ketone Precursor) | Acidic workup (e.g., H3O+) masterorganicchemistry.com |
| NH-Heterocycle | Ketone | N-Alkenylated Heterocycle | T3P, heat nih.gov |
This table presents generalized examples of reaction types that could be adapted for the synthesis of the target compound.
Strategic Functionalization via Organometallic Intermediates (e.g., 3-Lithiothiophene Formation)
The use of organometallic intermediates, particularly organolithium reagents, provides a powerful and versatile strategy for the synthesis of specifically substituted thiophenes. numberanalytics.comsigmaaldrich.com The formation of a 3-lithiothiophene intermediate allows for the introduction of a variety of electrophiles at the 3-position of the thiophene ring.
The generation of a 3-lithiothiophene species can be achieved through several methods, most commonly via lithium-halogen exchange or direct deprotonation (metalation). For the synthesis of this compound, a plausible route would involve the initial preparation of a 2,3,5-trisubstituted thiophene. For instance, starting with 3,5-dibromothiophene, one bromine atom could be selectively exchanged for lithium at a low temperature to form 5-bromo-3-lithiothiophene. The 2-position could be protected or functionalized prior to this step.
Once the 3-lithiothiophene intermediate is formed, it can be reacted with a suitable electrophile to introduce the oxolane-carbonyl moiety. A potential electrophile would be oxolane-3-carbonyl chloride or a related activated carboxylic acid derivative. The nucleophilic attack of the 3-lithiothiophene on the electrophilic carbonyl carbon would forge the desired carbon-carbon bond, leading to the formation of this compound after an appropriate workup. The high reactivity of organolithium reagents necessitates careful control of reaction conditions, such as temperature and the use of aprotic solvents like tetrahydrofuran (THF), to ensure selectivity and prevent unwanted side reactions. numberanalytics.com
The choice of the specific precursor and the reaction sequence would be crucial to avoid interference from the bromo substituent at the 5-position and the carbonyl group (or its precursor) at the 2-position. For example, the carbonyl group might need to be introduced at a later stage of the synthesis, potentially from a precursor group like a nitrile (e.g., 3-bromothiophene-2-carbonitrile) chemicalbook.com or a protected aldehyde.
Table 2: Key Organometallic Intermediates and their Precursors
| Organometallic Intermediate | Precursor Compound | Method of Formation |
| 5-Bromo-3-lithiothiophene | 3,5-Dibromothiophene | Lithium-halogen exchange |
| 3-Lithiothiophene | 3-Bromothiophene (B43185) | Lithium-halogen exchange |
This table outlines potential organometallic intermediates and their corresponding starting materials for the synthesis of 3-substituted thiophenes.
Mechanistic Investigations of Reactions Involving 3 5 Bromothiophene 2 Carbonyl Oxolane Scaffolds
Elucidation of Main Reaction Pathways in Heterocycle Derivatization
The derivatization of the 3-(5-bromothiophene-2-carbonyl)oxolane scaffold primarily revolves around the reactivity of the C-Br bond and the activated positions on the thiophene (B33073) ring. The main reaction pathways for introducing new functional groups are dominated by metal-catalyzed cross-coupling reactions and electrophilic substitution, often influenced by the directing effects of the existing substituents.
The primary pathway for derivatization is the substitution of the bromine atom at the 5-position of the thiophene ring. This is typically achieved through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings. These reactions offer a versatile and efficient means to form new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and vinyl groups. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.orgwikipedia.org
Analysis of Side Reactions and Their Mitigation Strategies
Several side reactions can occur during the derivatization of this compound, leading to the formation of undesired byproducts and reduced yields of the target molecule. A thorough understanding of these side reactions is essential for developing effective mitigation strategies.
One common side reaction is the homocoupling of the starting material or the organometallic reagent in cross-coupling reactions. This occurs when two molecules of the same reactant couple with each other instead of the intended cross-coupling partners. This can be minimized by carefully controlling the stoichiometry of the reactants, the catalyst loading, and the reaction temperature. The use of appropriate ligands on the palladium catalyst can also help to suppress homocoupling.
Protodebromination , the replacement of the bromine atom with a hydrogen atom, is another potential side reaction, particularly under basic conditions or in the presence of a hydrogen source. This can be mitigated by using non-protic solvents and ensuring the absence of water or other proton sources in the reaction mixture.
In some cases, rearrangement reactions of the thiophene ring can occur, especially under harsh conditions or in the presence of strong bases. The "halogen dance" phenomenon, where the bromine atom migrates to a different position on the thiophene ring, is a notable example. ias.ac.inwikipedia.org Careful selection of the base and reaction temperature is crucial to prevent such rearrangements.
| Side Reaction | Mitigation Strategies |
| Homocoupling | Control stoichiometry, optimize catalyst loading and temperature, use appropriate ligands. |
| Protodebromination | Use non-protic solvents, exclude proton sources. |
| Halogen Dance | Careful selection of base and reaction temperature. |
Studies on Base-Catalyzed Halogen Dance Reactions in Thiophene Systems
The "halogen dance" is a fascinating and synthetically relevant isomerization reaction observed in halogenated aromatic and heteroaromatic compounds, including thiophenes, under the influence of a strong base. ias.ac.inwikipedia.org This reaction involves the migration of a halogen atom from its original position to a thermodynamically more stable position on the ring. ias.ac.in For a substrate like this compound, a halogen dance could potentially lead to the formation of isomers where the bromine atom is at the 3- or 4-position.
The generally accepted mechanism for the base-catalyzed halogen dance involves a series of deprotonation and metal-halogen exchange steps. whiterose.ac.ukbeilstein-archives.org The process is initiated by the deprotonation of an acidic proton on the thiophene ring by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then undergo an intermolecular halogen-metal exchange with another molecule of the starting material, leading to the formation of a more stable lithiated species and a dihalogenated intermediate. wikipedia.org The driving force for this migration is the formation of a more thermodynamically stable carbanion intermediate. ias.ac.in
In the context of this compound, the presence of the electron-withdrawing carbonyl group can influence the acidity of the ring protons and the stability of the lithiated intermediates, thereby affecting the propensity for the halogen dance to occur. Computational studies on related bromothiophene systems have proposed bromo-bridged transition states as key features in the isomerization and disproportionation pathways. whiterose.ac.uk The choice of base and reaction temperature are critical factors in controlling the outcome of these reactions. wikipedia.org
Mechanistic Aspects of Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this compound. The Suzuki-Miyaura and Stille couplings are among the most widely used methods for this purpose.
The Suzuki-Miyaura coupling involves the reaction of the bromothiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgwikipedia.org The catalytic cycle generally proceeds through three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the thiophene ring to form a Pd(II) intermediate. libretexts.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron species. wikipedia.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired cross-coupled product. wikipedia.org
The Stille coupling , on the other hand, utilizes an organotin reagent as the coupling partner. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A variation known as the Stille-Kelly coupling involves an in-situ stannylation followed by intramolecular coupling. wikipedia.org
The nature of the ligands on the palladium catalyst, the choice of base, and the solvent all play crucial roles in the efficiency and selectivity of these cross-coupling reactions. libretexts.orgorganic-chemistry.org
| Coupling Reaction | Key Mechanistic Steps |
| Suzuki-Miyaura | Oxidative Addition, Transmetalation, Reductive Elimination |
| Stille | Oxidative Addition, Transmetalation, Reductive Elimination |
Electrochemical Reaction Mechanisms in Thiophene Derivatives
The electrochemical behavior of thiophene derivatives is of significant interest due to their applications in conducting polymers and electronic materials. The oxidation of thiophenes typically leads to the formation of radical cations, which can then undergo polymerization.
For a molecule like this compound, the electrochemical properties will be influenced by all its constituent parts. The thiophene ring is the primary site of oxidation. The presence of the electron-withdrawing carbonyl group is expected to increase the oxidation potential of the thiophene ring, making it more difficult to oxidize compared to unsubstituted thiophene. Conversely, the bromo-substituent, being an electron-withdrawing group, will also contribute to a higher oxidation potential.
The mechanism of electropolymerization of thiophene derivatives generally involves the following steps:
Oxidation: The thiophene monomer is oxidized at the electrode surface to form a radical cation.
Coupling: Two radical cations couple to form a dimer.
Deprotonation: The dimer loses two protons to form a neutral, more easily oxidizable species.
Chain Growth: The process repeats, leading to the growth of a polymer chain on the electrode surface.
The specific electrochemical behavior of this compound would need to be investigated experimentally to determine its precise oxidation potentials and its propensity to form polymeric films. The oxolane moiety is generally considered electrochemically inactive in the typical potential window for thiophene oxidation.
Advanced Functionalization and Derivatization Strategies of 3 5 Bromothiophene 2 Carbonyl Oxolane
Functionalization at the Bromine Atom of the Thiophene (B33073) Ring
The bromine atom on the thiophene ring is a key site for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions such as the Stille and Suzuki couplings are particularly effective for this purpose. organic-chemistry.orgwikipedia.orglibretexts.org
The Stille reaction facilitates the formation of carbon-carbon bonds by coupling the brominated thiophene with organotin compounds. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. mdpi.com The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org
Table 1: Examples of Stille Coupling Reactions on Brominated Thiophenes
| Electrophile | Organostannane | Catalyst | Ligand | Additive(s) | Product | Reference |
| Aryl Bromide | Aryl Stannane | PdCl2 | t-Bu3P | CuI, Fluoride | Aryl-Aryl | harvard.edu |
| Aryl Bromide | Vinyl Stannane | Pd(PPh3)4 | PPh3 | None | Aryl-Vinyl | wikipedia.org |
| Aryl Bromide | Alkynyl Stannane | Pd(PPh3)4 | PPh3 | CuI | Aryl-Alkynyl | wikipedia.org |
This table presents generalized examples of Stille coupling reactions and does not represent specific reactions performed on 3-(5-bromothiophene-2-carbonyl)oxolane.
Similarly, the Suzuki coupling offers another powerful method for C-C bond formation, utilizing organoboron compounds, typically boronic acids or esters, in the presence of a palladium catalyst and a base. This method is often favored due to the lower toxicity of boron reagents compared to tin compounds. organic-chemistry.org
Beyond traditional cross-coupling, lithium-bromine exchange presents a direct route to functionalization. Treatment with a strong organolithium reagent, such as n-butyllithium, can generate a lithiated thiophene species. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide array of functional groups. berkeley.edu
Derivatization of the Carbonyl Group
The carbonyl group in this compound is a prime target for a variety of chemical transformations, including reduction and imine formation.
Reduction of the carbonyl group to an alcohol can be readily achieved using hydride reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for this transformation, converting the ketone to a secondary alcohol. libretexts.org The choice of reducing agent can be critical, with LiAlH4 being a more potent reducer than NaBH4. libretexts.org Complete reduction of the carbonyl group to a methylene (B1212753) group can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. researchgate.net
Imine formation occurs through the reaction of the carbonyl group with primary amines. youtube.comlibretexts.orglibretexts.org This acid-catalyzed condensation reaction results in the formation of a C=N double bond, known as a Schiff base. libretexts.org The reaction mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.comlibretexts.org A variety of reagents of the type Y-NH2 can be used to produce stable imine derivatives. libretexts.org
Table 2: Reagents for Imine Formation
| Reagent (Y-NH2) | Product Name |
| Hydroxylamine (H2NOH) | Oxime |
| Hydrazine (H2NNH2) | Hydrazone |
| Phenylhydrazine (H2NNHC6H5) | Phenylhydrazone |
| Semicarbazide (H2NNHCONH2) | Semicarbazone |
This table lists common reagents for imine formation and their corresponding products.
Modifications and Ring Expansion/Contraction of the Oxolane Moiety
The oxolane (tetrahydrofuran) ring, a five-membered cyclic ether, can undergo structural modifications, including ring expansion and contraction, to generate novel heterocyclic systems. wikipedia.orgebi.ac.uk
Ring expansion of oxetanes (four-membered rings) to tetrahydrofurans has been demonstrated through photochemical methods. rsc.orgrsc.org These reactions can proceed via ylide intermediates, leading to the formation of larger ring systems. rsc.org While less common, similar principles could potentially be applied to expand the oxolane ring to a tetrahydropyran (B127337) (six-membered ring) under specific conditions. acs.org
Conversely, ring contraction of γ-lactones to oxetanes has been achieved, suggesting the possibility of transforming the oxolane ring into a smaller heterocyclic system. chimia.ch These rearrangements can be influenced by the stereochemistry of the starting material and the reaction conditions. chimia.chyoutube.com Radical-mediated ring contractions of lactones have also been reported. acs.org
Preparation of Advanced Acyl Hydrazone Derivatives
The reaction of the carbonyl group in this compound with hydrazides leads to the formation of acyl hydrazones, a class of compounds with significant interest in medicinal chemistry. nih.govresearchgate.netnih.govmdpi.com
The synthesis of hydrazones is typically achieved by the condensation of a carbonyl compound with a hydrazide, often in a suitable solvent like ethanol. nih.govmdpi.com The reaction can be monitored by techniques such as thin-layer chromatography (TLC). mdpi.com Various synthetic methodologies, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions, have been employed for the preparation of hydrazones. nih.gov
The resulting acyl hydrazone derivatives of this compound can serve as precursors for the synthesis of more complex heterocyclic systems, such as coumarins, pyridines, thiazoles, and thiophenes. mdpi.com
Synthesis of Conjugated Oligomers and Polymers Incorporating the Thiophene Unit
The thiophene moiety of this compound is a valuable building block for the synthesis of conjugated oligomers and polymers. ias.ac.inrsc.orgnih.govmdpi.com These materials are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells. mdpi.comrsc.org
The synthesis of these conjugated systems often relies on transition metal-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, to link thiophene units together. mdpi.comrsc.orgnih.gov Direct arylation polycondensation is another powerful technique that has emerged for the synthesis of thiophene-based polymers. rsc.orgrsc.org This method avoids the pre-functionalization of one of the coupling partners, offering a more atom-economical route. rsc.org
The properties of the resulting oligomers and polymers, such as their electronic and optical characteristics, are highly dependent on the molecular structure, including the length of the conjugated backbone and the nature of any side chains. mdpi.comias.ac.in For instance, increasing the number of thiophene units in an oligomer generally leads to a red shift in the absorption spectrum. ias.ac.in
Table 3: Common Methods for Thiophene-Based Polymer Synthesis
| Polymerization Method | Catalyst System | Monomers | Resulting Polymer | Reference |
| Stille Coupling | Pd(0) complexes | Halogenated thiophenes and organotin-functionalized thiophenes | Polythiophenes | mdpi.com |
| Direct Arylation Polycondensation | Pd2dba3/(o-MeOPh)3P | Dihalogenated and non-halogenated aromatic monomers | Donor-acceptor copolymers | rsc.org |
| Oxidative Polymerization | FeCl3 | 3-substituted thiophenes | Poly(3-alkylthiophene)s | bohrium.com |
This table summarizes common polymerization methods used for the synthesis of thiophene-based conjugated polymers.
Spectroscopic Characterization Techniques for Structural Elucidation of 3 5 Bromothiophene 2 Carbonyl Oxolane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentbas.bg
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecular structure.
In the case of thiophene (B33073) derivatives, the chemical shifts of the protons on the thiophene ring are particularly informative. For instance, in substituted fluorenylspirohydantoins, which share structural similarities with the target compound's heterocyclic system, ¹H NMR spectra clearly show distinct signals for each proton, with their chemical shifts and coupling patterns revealing their relative positions. bas.bg For example, the protons on a thiophene ring typically appear in the aromatic region of the ¹H NMR spectrum, and their specific shifts are influenced by the nature and position of substituents.
Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. bas.bg The chemical shifts of the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the oxolane ring in 3-(5-bromothiophene-2-carbonyl)oxolane would all appear at characteristic positions. For example, carbonyl carbons in ketones and esters typically resonate at high chemical shifts in the ¹³C NMR spectrum. bas.bg The specific chemical shifts can help distinguish between different types of carbonyl groups. bas.bg
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thiophene Derivatives
| Nucleus | Functional Group | Representative Chemical Shift (ppm) |
|---|---|---|
| ¹H | Thiophene Ring Protons | 6.5 - 8.0 |
| ¹H | Oxolane Ring Protons | 1.5 - 4.5 |
| ¹³C | Carbonyl Carbon (C=O) | 160 - 200 |
| ¹³C | Thiophene Ring Carbons | 120 - 150 |
| ¹³C | Oxolane Ring Carbons | 20 - 80 |
Note: These are general ranges and can vary based on substitution and solvent.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often used to establish connectivity between protons and carbons, further solidifying the structural assignment. bas.bg
Mass Spectrometry (MS) for Molecular Weight Confirmationbldpharm.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This technique is crucial for confirming the elemental composition of a newly synthesized molecule like this compound.
For this compound, the expected molecular weight is approximately 261.14 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often to within a few parts per million, which allows for the unambiguous determination of the molecular formula (C₉H₉BrO₂S). The presence of bromine is particularly distinguishable due to its characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br), which would result in two major peaks in the mass spectrum separated by two mass units.
Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound
| Ion | Expected m/z | Relative Abundance |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | ~260 | ~100% |
Infrared (IR) Spectroscopy for Functional Group Identificationopenstax.orgpressbooks.publibretexts.org
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the most prominent and easily identifiable absorption would be from the carbonyl (C=O) group of the ketone. This sharp and intense peak typically appears in the range of 1670-1780 cm⁻¹. openstax.orgpressbooks.pub The exact position within this range can provide clues about the electronic environment of the carbonyl group. For instance, conjugation with the thiophene ring would be expected to lower the stretching frequency. spectroscopyonline.com
Other key functional groups that would be visible in the IR spectrum include the C-Br stretch, C-S stretch of the thiophene ring, and the C-O-C stretch of the oxolane ring. The C-H stretching vibrations of the aromatic thiophene ring and the aliphatic oxolane ring would also be present.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | 1670 - 1705 |
| Thiophene C-H | Stretch | ~3100 |
| Oxolane C-H | Stretch | 2850 - 2960 |
| C-O-C (Ether) | Stretch | 1000 - 1300 |
X-ray Crystallography for Solid-State Structural Analysismdpi.commdpi.com
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.
Raman Spectroscopy for In Situ Reaction Monitoringmdpi.comnih.gov
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly well-suited for in situ monitoring of chemical reactions, as it can be performed directly in the reaction vessel without the need for sample preparation. nih.govoxinst.comnih.gov
In the synthesis of thiophene derivatives, Raman spectroscopy can be used to track the progress of the reaction in real-time. mdpi.com By monitoring the disappearance of reactant peaks and the appearance of product peaks, the reaction kinetics can be studied, and the endpoint of the reaction can be determined. For example, the C=C stretching vibrations of the thiophene ring and the C=O stretching vibration of the carbonyl group would be strong Raman active modes. nih.gov The technique is sensitive to changes in conjugation and molecular structure, making it a valuable tool for understanding reaction mechanisms. sci-hub.box
Raman spectroscopy has been successfully employed to monitor various organic reactions, including condensations and multi-component reactions, by tracking the formation of α,β-unsaturated carbonyl moieties, which are structurally related to the target compound. nih.gov This demonstrates the potential of Raman spectroscopy for online monitoring and control of the synthesis of this compound and its derivatives.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-acetylcoumarin |
| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one |
| (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone |
| (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |
| 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione |
Computational and Theoretical Studies on 3 5 Bromothiophene 2 Carbonyl Oxolane Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like 3-(5-bromothiophene-2-carbonyl)oxolane, DFT calculations would provide significant insights into its fundamental properties.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The HOMO and LUMO are crucial frontier molecular orbitals that determine a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and the energy required for electronic excitation.
In a hypothetical study of this compound, researchers would calculate the energies of these orbitals. For context, studies on similar, but distinct, bromothiophene derivatives have reported HOMO-LUMO gaps calculated using DFT. For example, a study on a chalcone (B49325) derivative containing a 3-bromothiophene (B43185) moiety found a HOMO-LUMO energy gap of 3.662 eV rroij.com. However, it is critical to note that this value is not directly transferable to this compound due to differences in molecular structure. A hypothetical data table for the target compound would resemble the following:
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only, as no experimental or theoretical data has been found for this specific compound.
Prediction of Molecular Geometry and Dihedral Angles
For a related but different compound, 2(E)‐1‐(3‐bromothiophene‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one, researchers have reported detailed bond lengths and angles determined by DFT calculations rroij.com. These were found to be in good agreement with experimental X-ray diffraction data, demonstrating the accuracy of DFT methods. A similar analysis for this compound would yield a comparable set of detailed geometric parameters.
Table 2: Hypothetical Predicted Key Dihedral Angles for this compound
| Dihedral Angle | Predicted Value (Degrees) |
| Thiophene-C=O-Oxolane | Data not available |
| C5-C4-C3-C(carbonyl) | Data not available |
This table is for illustrative purposes only, as no specific geometric predictions for this compound are available in the literature.
Theoretical Prediction of Optical and Electronic Properties of Derived Materials
Should this compound be used as a building block for larger systems, such as polymers or other advanced materials, theoretical methods could predict their optical and electronic properties. Techniques like Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing information about the wavelengths of light the material would absorb. Such predictions are vital for applications in organic electronics, like organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). Without foundational data on the monomer itself, any prediction for derived materials would be purely speculative.
Molecular Dynamics Simulations for Conformational Analysis
For flexible molecules, Molecular Dynamics (MD) simulations can provide a more comprehensive understanding of their conformational landscape than static DFT calculations. MD simulates the movement of atoms over time, allowing researchers to explore different possible conformations and their relative stabilities. While potentially applicable to the oxolane ring in this compound, no such studies have been published.
Quantum Chemical Approaches to Reaction Pathway Modeling
Quantum chemical methods can be used to model potential reaction pathways involving this compound. This could include modeling its synthesis or its participation in further chemical transformations. By calculating the energies of reactants, transition states, and products, researchers can predict reaction kinetics and thermodynamics. This area of study also remains unexplored for this specific compound in the available scientific literature.
Applications of 3 5 Bromothiophene 2 Carbonyl Oxolane in Chemical Synthesis and Materials Science
Role as a Synthetic Scaffold for Complex Heterocyclic Compounds
The presence of the bromine atom on the thiophene (B33073) ring and the reactive carbonyl group makes 3-(5-bromothiophene-2-carbonyl)oxolane an excellent starting point for the synthesis of more complex heterocyclic structures. The bromine atom can be readily displaced or used in cross-coupling reactions, while the carbonyl group offers a site for various nucleophilic additions and condensation reactions. This dual reactivity allows for the elaboration of the molecule in multiple directions, leading to the construction of diverse and intricate molecular architectures.
Researchers have utilized this scaffold to create libraries of compounds for biological screening and to develop new synthetic methodologies. The thieno[3,2-b]thiophene (B52689) structure, for instance, can be synthesized and subsequently brominated to create intermediates for supramolecules and conjugated polymers. ossila.com The ability to selectively functionalize different positions of the thiophene and oxolane rings provides a high degree of control over the final molecular shape and properties.
Precursor in the Development of Advanced Organic Electronic Materials
The thiophene unit is a well-established component in the design of organic electronic materials due to its electron-rich nature and ability to facilitate charge transport. The bromo-functionalization of this compound provides a convenient handle for polymerization and the synthesis of larger conjugated systems.
Synthesis of Thiophene-Based Oligomers and Polymers for Organic Semiconductors
The development of soluble low-bandgap oligothiophene-S,S-dioxides and their corresponding polymers has been a significant area of research. These materials are of interest for their potential applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The synthesis often involves the palladium-catalyzed cross-coupling of brominated thiophene derivatives. For example, Stille or Suzuki coupling reactions can be employed to link multiple thiophene units together, forming oligomers and polymers with tailored electronic properties.
The oxolane group in this compound can influence the solubility and processing characteristics of the resulting polymers, which is a critical factor for device fabrication. The ability to create soluble conjugated polymers allows for solution-based processing techniques, which are often more cost-effective than vacuum deposition methods.
Contribution to Hole Transport Materials Research
In the realm of organic electronics, particularly in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), hole transport materials (HTMs) play a crucial role in efficiently extracting and transporting positive charge carriers (holes). Thiophene-based molecules are frequently investigated as components of HTMs. researchgate.net The electron-donating nature of the thiophene ring helps to align the energy levels of the HTM with that of the active layer, facilitating efficient hole injection or extraction.
The functionalization of the thiophene core is critical for optimizing the performance of HTMs. The introduction of specific substituents can modulate the highest occupied molecular orbital (HOMO) energy level, improve morphological stability, and enhance hole mobility. rsc.org While direct research specifically detailing the use of this compound in HTMs is emerging, its structural motifs are highly relevant to the design of new and efficient dopant-free molecular HTMs. rsc.orgnih.gov The development of such materials is a key step towards improving the efficiency and stability of perovskite solar cells. rsc.org
Building Block for the Synthesis of Novel Heterocyclic Rings and Fusion Systems
The reactivity of the bromothiophene and carbonyl functionalities in this compound makes it a valuable precursor for the synthesis of novel heterocyclic rings and fused systems. Through intramolecular and intermolecular reactions, chemists can construct complex polycyclic aromatic and heteroaromatic structures.
For example, the carbonyl group can participate in cyclization reactions with suitably functionalized reaction partners to form new five- or six-membered rings fused to the thiophene core. The bromine atom can be used to introduce further complexity through subsequent cross-coupling reactions, leading to the formation of extended π-conjugated systems. These novel heterocyclic structures are of interest for their unique photophysical and electronic properties, with potential applications in molecular sensors, dyes, and advanced materials.
Future Perspectives in the Research of 3 5 Bromothiophene 2 Carbonyl Oxolane
Exploration of Novel Catalytic Transformations
The bromine atom on the thiophene (B33073) ring is a prime site for a variety of catalytic cross-coupling reactions. Future research will likely focus on leveraging this reactivity to synthesize a diverse library of derivatives.
Potential Catalytic Reactions:
| Coupling Reaction | Catalyst System (Example) | Potential Product Class |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl- or heteroaryl-substituted thiophenes |
| Stille Coupling | PdCl₂(PPh₃)₂, CuI | Organotin-coupled thiophene derivatives |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted thiophenes |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | Aminated thiophene derivatives |
These transformations would allow for the introduction of a wide range of functional groups, leading to new materials with tailored electronic and photophysical properties. For instance, coupling with electron-donating or -withdrawing aryl groups could modulate the compound's performance in organic electronic devices.
Development of Sustainable Synthetic Routes
The development of environmentally benign synthetic methods is a critical aspect of modern chemistry. Future work on 3-(5-bromothiophene-2-carbonyl)oxolane will likely aim to replace traditional, often harsh, synthetic conditions with more sustainable alternatives.
One promising area is the use of direct arylation polymerization. This method avoids the preparation of organometallic intermediates, reducing waste and improving atom economy. Research in this area could lead to more efficient syntheses of polythiophene-based materials derived from the target compound.
Comparison of Synthetic Routes:
| Method | Advantages | Disadvantages |
| Traditional Cross-Coupling | High yields, well-established | Requires stoichiometric organometallic reagents, generates waste |
| Direct Arylation | High atom economy, fewer synthetic steps | Can have issues with regioselectivity, may require higher catalyst loadings |
| Biocatalysis | Mild reaction conditions, high selectivity | Limited substrate scope, enzymes can be expensive |
Integration into Advanced Self-Assembled Systems
The amphiphilic nature that can be imparted to derivatives of this compound makes it a candidate for the construction of advanced self-assembled systems. By attaching hydrophilic side chains, such as oligo(ethylene glycol), to the thiophene core, researchers could create molecules that self-assemble in aqueous environments. mdpi.com
These self-assembled structures, which could include micelles, vesicles, or nanofibers, have potential applications in drug delivery, bioimaging, and sensing. The inherent fluorescence of the polythiophene backbone, combined with the biocompatibility of certain side chains, is particularly advantageous for biomedical applications. mdpi.com
Computational Design of Novel Derivatives with Tailored Properties
Computational chemistry will be a powerful tool in guiding the future development of derivatives of this compound. Density Functional Theory (DFT) and other modeling techniques can be used to predict the electronic, optical, and physical properties of novel compounds before they are synthesized in the lab.
Hypothetical Computationally Designed Derivatives and Their Predicted Properties:
| Derivative | Predicted Property | Potential Application |
| Donor-Acceptor Copolymer | Tunable band gap | Organic photovoltaics |
| Water-Soluble Derivative | High fluorescence quantum yield | Bioimaging agent |
| Liquid Crystalline Derivative | Ordered molecular packing | Organic field-effect transistors |
This in silico approach can accelerate the discovery of new materials with optimized properties for specific applications, saving significant time and resources in the laboratory.
Q & A
Q. What are the recommended synthetic routes for 3-(5-bromothiophene-2-carbonyl)oxolane?
- Methodological Answer : The synthesis typically involves coupling 5-bromothiophene-2-carboxylic acid derivatives with functionalized oxolane intermediates. Key steps include:
- Step 1 : Activation of the carboxylic acid (e.g., via conversion to an acid chloride using thionyl chloride or oxalyl chloride).
- Step 2 : Nucleophilic acyl substitution with a tetrahydrofuran (oxolane) derivative bearing a reactive group (e.g., amine or alcohol).
- Step 3 : Purification via column chromatography or recrystallization.
A validated approach uses Suzuki-Miyaura cross-coupling to introduce the bromothiophene moiety (). For example, coupling 5-bromo-2-thiophenecarbonyl chloride with a pyrrolidine-oxolane intermediate under palladium catalysis yields the target compound.
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 78 | >95 | |
| Direct Acylation | 65 | 90 | (analogous bromothiophene synthesis) |
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against standards.
- Structural Confirmation :
- NMR : H and C NMR to identify thiophene (δ 6.8–7.5 ppm) and oxolane (δ 1.8–4.2 ppm) protons.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z ~318.98).
- Elemental Analysis (CHNS) : Validate empirical formula (CHBrOS) with <0.3% deviation .
Advanced Research Questions
Q. What strategies optimize the inhibitory activity of this compound against BCATm?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Bromine Substitution : Retain bromine at C5 for steric and electronic effects critical to binding ().
- Oxolane Modifications : Replace oxolane with larger rings (e.g., tetrahydropyran) to assess steric tolerance.
- Carbonyl Positioning : Test 3- vs. 2-carbonyl placement to optimize hydrogen bonding with BCATm active sites.
- Binding Mode Analysis : Use X-ray crystallography or molecular docking to map interactions (e.g., hydrophobic pockets accommodating bromothiophene) .
Table 2 : Activity Data for Analogues
| Compound Modification | IC (nM) | Selectivity (vs. BCATc) |
|---|---|---|
| 5-Bromo, oxolane (parent) | 12 | >100x |
| 5-Chloro, oxolane | 45 | 30x |
| 5-Bromo, tetrahydropyran | 18 | 80x |
Q. How do structural modifications at the oxolane ring affect pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Introduce polar groups (e.g., hydroxyl) to oxolane to improve solubility. LogP values can be measured via shake-flask method.
- Metabolic Stability : Replace oxolane with fluorinated tetrahydrofuran derivatives to reduce CYP450-mediated oxidation ().
- Permeability : Use Caco-2 cell assays to evaluate intestinal absorption. Oxolane’s rigidity enhances membrane penetration compared to flexible chains.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported bioactivity data for bromothiophene-oxolane derivatives?
- Methodological Answer :
- Source Validation : Cross-check assay conditions (e.g., enzyme source, ATP concentration). For BCATm inhibitors, human recombinant enzyme assays are preferred over animal models .
- Counter-Screening : Test against off-targets (e.g., kinases) to rule out nonspecific binding.
- Crystallographic Validation : If SAR conflicts arise, resolve via co-crystal structures (e.g., ’s X-ray data confirmed bromine’s role in hydrophobic interactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
